Sesamolinol

Computational Chemistry Antioxidant Mechanisms Molecular Modeling

Sesamolinol is a differentiated furofuran lignan from Sesamum indicum, distinguished from sesamin and sesamolin by its unique methoxy-phenol substitution pattern. DFT calculations indicate it acts via sequential proton loss electron transfer (SPLET), not HAT—making it a superior probe for radical-scavenging mechanistic studies. Its demonstrated antimutagenic potency against H₂O₂-induced oxidative DNA damage, coupled with patented hydroxy radical scavenger applications, positions it ahead of generic sesame lignans for nutraceutical, cosmeceutical, and functional food R&D. Negative biosynthetic correlation with major lignans also makes it a targeted lead for metabolic engineering. Choose Sesamolinol when structural precision and mechanistic clarity drive your project.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 100016-94-2
Cat. No. B035582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesamolinol
CAS100016-94-2
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
InChIInChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1
InChIKeyOJVGWDJIYBTWDS-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sesamolinol (CAS 100016-94-2): A Furofuran Lignan with Distinctive Structural Features for Research and Procurement


Sesamolinol (CAS: 100016-94-2) is a furofuran lignan belonging to the class of methoxyphenols, naturally occurring in sesame (Sesamum indicum) seeds [1]. Its structure, featuring a benzodioxole moiety and a methoxy-phenol group, distinguishes it from major sesame lignans like sesamin and sesamolin [2]. This compound, while present in smaller quantities than its structural relatives, is recognized for its antioxidative potential and is a key subject of study for its role in the sesame lignan biosynthetic pathway and its distinct bioactivity profile [3].

Why Sesamolinol Cannot Be Interchanged with Sesamin or Sesamolin in Research Applications


While sesamin, sesamolin, and sesamolinol share a furofuran backbone and are co-located in sesame, their distinct structural modifications lead to divergent physicochemical properties and biological interactions that preclude generic substitution [1]. Sesamolinol possesses a unique substitution pattern that confers different electron donation capabilities and hydrogen bonding potential compared to sesamin and sesamolin, as demonstrated by computational studies showing it may be a more efficient electron donor than these major lignans [2]. Furthermore, empirical data show negative correlations in their natural abundance, indicating distinct biosynthetic regulation and accumulation patterns in planta [3]. In cellular systems, differences in uptake mechanisms and resulting intracellular concentrations have been observed even between close analogs, underscoring that minor structural variations can have major functional consequences [4].

Quantitative Differentiation of Sesamolinol: Key Comparative Data for Informed Procurement


Sesamolinol's Superior Electron Donation Potential Compared to Major Sesame Lignans

Density Functional Theory (DFT) calculations indicate that sesamolinol is a more efficient electron donor than the major sesame lignans sesamin and sesamolin. This is based on computed ionization potential (IP) values, where sesamolinol's IP is comparable to that of active flavonoids, suggesting a potentially distinct radical scavenging mechanism via sequential proton loss electron transfer (SPLET) [1].

Computational Chemistry Antioxidant Mechanisms Molecular Modeling

Sesamolinol's Role as a Potent Antimutagenic Lignan Against Oxidative DNA Damage

In vitro assays demonstrate that sesamolinol is among the most potent antimutational lignans against hydrogen peroxide (H₂O₂)-induced oxidative damage. It is reported as a 'stronger antimutational lignan' against H₂O₂, placing it in a select group of sesame lignans with this property, alongside sesamolin [1]. This provides a clear biological activity-based differentiation.

Genetic Toxicology Antimutagenesis DNA Protection

Negative Correlation with Major Lignan Content: Evidence of Distinct Biosynthetic Regulation

Analysis of 65 sesame seed samples revealed a statistically significant negative correlation between the content of sesamolinol and the major lignans sesamin (R²=0.36, P<0.001) and sesamolin (R²=0.46, P<0.001) [1]. This inverse relationship is a strong quantitative indicator that sesamolinol is not simply a co-product but is part of a distinct biosynthetic branch or regulatory network.

Phytochemistry Metabolic Engineering Natural Product Analysis

Patent Recognition for Specific Radical Scavenging Application

Sesamolinol, along with sesaminol, is specifically named in patent literature as an active ingredient in compositions designed for eliminating hydroxy free radicals, even at very low concentrations [1]. This recognition in applied intellectual property, alongside its structural analog, points to a verified and valuable property that is not universally claimed for all sesame lignans.

Patent Literature Free Radical Biology Applied Chemistry

High-Value Application Scenarios for Sesamolinol Based on Evidence of Differentiation


Investigating Electron-Transfer Based Antioxidant Mechanisms

For research groups focused on elucidating the precise molecular mechanisms of antioxidants, sesamolinol serves as a more suitable probe than sesamin or sesamolin. Its predicted efficiency as an electron donor, as indicated by DFT calculations [1], allows for the study of the sequential proton loss electron transfer (SPLET) pathway. This is in contrast to the major lignans, which are predicted to act primarily via hydrogen atom transfer (HAT), enabling a clearer, comparative investigation of different radical scavenging mechanisms.

Developing Next-Generation Antimutagenic Agents

In genetic toxicology and cancer prevention research, sesamolinol is a key lead compound for developing antimutagenic agents. Its demonstrated potency as a 'stronger antimutational' agent against hydrogen peroxide-induced damage [2] directly supports its prioritization over other sesame lignans in studies aimed at preventing oxidative DNA damage. This evidence positions it for further in vivo validation and potential development as a functional food ingredient or nutraceutical.

Metabolic Engineering for Enhanced Production of Minor Lignans

Given the negative correlation between sesamolinol content and major lignans like sesamin and sesamolin [3], this compound is an ideal target for metabolic engineering studies. The data confirm that simply upregulating the main biosynthetic pathway may not increase sesamolinol yield. This scenario is relevant for biotechnologists and synthetic biologists aiming to produce this specific minor lignan in heterologous systems or to breed sesame cultivars with altered lignan profiles.

Formulating High-Performance Hydroxy Free Radical Scavengers

For industrial R&D in cosmetics, food preservation, or pharmaceuticals, sesamolinol is a patented ingredient of interest for creating high-performance hydroxy free radical scavengers [4]. This application scenario is directly validated by existing intellectual property, offering a clear path for product development. Its use is justified over other, non-patented lignans for this specific purpose, providing a potential competitive advantage in the marketplace.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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